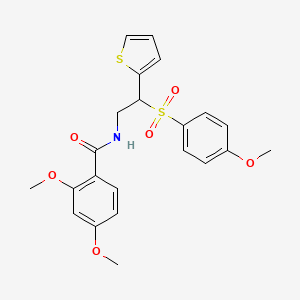

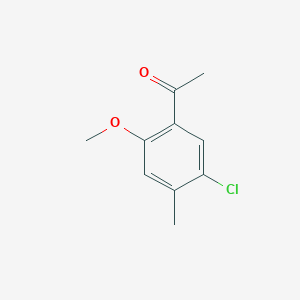

(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For example, a compound with a diethylamino phenyl group was prepared from bis(4-(diethylamino)phenyl)methanone .

Applications De Recherche Scientifique

Crystal Structure and Theoretical Investigations

The crystal structure and theoretical investigations of similar thiazolidin-4-one derivatives have been characterized through X-ray single crystal diffraction and theoretical studies using HF and DFT levels of theory. These studies reveal the non-planar structure of the molecule and its intra- and intermolecular contacts, highlighting the molecule's potential for further theoretical and computational analysis (Khelloul et al., 2016).

Synthesis Techniques and Heterocyclic Synthesis

Innovative synthesis techniques, including microwave-assisted synthesis and nucleophilic addition reactions, have been utilized to create novel thiazolidin-4-one derivatives. These methods allow for the efficient synthesis of compounds with potential biological activities, demonstrating the versatility of thiazolidin-4-ones in organic synthesis (Behbehani & Ibrahim, 2012).

Supramolecular Structures

The supramolecular structures of thiazolidin-4-ones have been studied, revealing hydrogen-bonded dimers, chains of rings, and sheets. These findings are crucial for understanding the molecular interactions and potential applications of these compounds in material science and drug design (Delgado et al., 2005).

Antimicrobial Activity

Thiazolidin-4-one derivatives exhibit excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains. This makes them promising candidates for developing new antimicrobial agents. The structure-activity relationship of these compounds provides valuable insights for designing more effective antimicrobial drugs (Padalkar et al., 2014).

Nonlinear Optical (NLO) Properties

Recent studies have also explored the NLO properties of thiazolidin-4-one derivatives, demonstrating their potential for applications in optoelectronic and optical devices. Theoretical and experimental analyses highlight the high hyper-Rayleigh scattering (HRS) first hyperpolarizability of these compounds, suggesting their suitability for technological applications in the field of nonlinear optics (Bensafi et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

(5Z)-5-benzylidene-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-3-21(4-2)16-10-12-17(13-11-16)22-19(23)18(25-20(22)24)14-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b18-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMIPSTWPVADKO-JXAWBTAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2668316.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2668321.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2668322.png)

![ethyl 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate](/img/structure/B2668328.png)

![4,5-dimethyl-6-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2668334.png)

![N-(3-methoxyphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2668335.png)

![8-(4-Chlorobenzenesulfonyl)-2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2668336.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B2668338.png)